molecular formula C14H13ClO B14649027 1-Chloro-3-[(4-methoxyphenyl)methyl]benzene CAS No. 53039-45-5

1-Chloro-3-[(4-methoxyphenyl)methyl]benzene

Cat. No.: B14649027
CAS No.: 53039-45-5
M. Wt: 232.70 g/mol
InChI Key: PZVTVVFABCLDST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-3-[(4-methoxyphenyl)methyl]benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a methoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-[(4-methoxyphenyl)methyl]benzene can be synthesized through several methods, including:

    Friedel-Crafts Alkylation: This method involves the alkylation of benzene with a suitable alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).

    Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide with an organoboron compound.

Industrial Production Methods: Industrial production of this compound often employs large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction is typically carried out in a continuous flow reactor to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-[(4-methoxyphenyl)methyl]benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the methoxy group to a carboxylic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the methoxy group to a hydroxyl group.

Major Products:

    Substitution Reactions: Products include various substituted benzene derivatives, depending on the nature of the electrophile or nucleophile used.

    Oxidation and Reduction Reactions: Products include carboxylic acids and alcohols, respectively.

Mechanism of Action

The mechanism by which 1-Chloro-3-[(4-methoxyphenyl)methyl]benzene exerts its effects depends on the specific application:

Comparison with Similar Compounds

1-Chloro-3-[(4-methoxyphenyl)methyl]benzene can be compared with other similar compounds, such as:

Uniqueness: The presence of both a chlorine atom and a methoxyphenylmethyl group in this compound imparts unique chemical properties, making it a valuable compound for various synthetic and research applications.

Properties

CAS No.

53039-45-5

Molecular Formula

C14H13ClO

Molecular Weight

232.70 g/mol

IUPAC Name

1-chloro-3-[(4-methoxyphenyl)methyl]benzene

InChI

InChI=1S/C14H13ClO/c1-16-14-7-5-11(6-8-14)9-12-3-2-4-13(15)10-12/h2-8,10H,9H2,1H3

InChI Key

PZVTVVFABCLDST-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=CC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.